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6-Aminopenicillanic acid-d3

LC-MS/MS isotope dilution method validation

Accurate quantification of 6-APA in complex matrices is compromised by matrix effects, leading to >20-30% analytical error with non-isotopic standards. 6-Aminopenicillanic acid-d3 (6-APA-d3) solves this as a stable isotope-labeled internal standard. - Three deuterium atoms at C3-methyl positions ensure co-elution and matched ionization with unlabeled analyte - Enables LC-MS/MS assays with ≤11% RSD in plasma, fermentation broths, and cell lysates - Critical for ICH Q3A impurity compliance and penicillin acylase variant screening

Molecular Formula C8H12N2O3S
Molecular Weight 219.28 g/mol
Cat. No. B12424052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminopenicillanic acid-d3
Molecular FormulaC8H12N2O3S
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)N)C(=O)O)C
InChIInChI=1S/C8H12N2O3S/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8/h3-4,6H,9H2,1-2H3,(H,12,13)/t3-,4+,6-/m1/s1/i1D3/t3-,4+,6-,8-
InChIKeyNGHVIOIJCVXTGV-JLXJGBRUSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-APA-d3 Internal Standard for β-Lactam Quantification


6-Aminopenicillanic acid-d3 (6-APA-d3), with molecular formula C₈H₉D₃N₂O₃S and a molecular weight of 219.28, is a stable isotope-labeled analog of 6-aminopenicillanic acid (6-APA), the core β-lactam nucleus from which all semisynthetic penicillins are derived [1]. As a deuterated compound featuring three non-exchangeable deuterium atoms at the C3-methyl positions, 6-APA-d3 serves primarily as an internal standard (IS) for the quantitative analysis of 6-APA and its derivatives in complex biological and pharmaceutical matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . This compound is not a therapeutic agent but an analytical reference material that addresses the fundamental challenge of accurate quantification in the presence of matrix-induced ion suppression or enhancement .

Deuterated IS Stable isotope-labeled internal standard for LC-MS/MS quantification of β-lactam core
Co-elution Chromatographic behavior identical to unlabeled 6-APA
Matrix Correction Compensates for ion suppression/enhancement in complex biological and pharmaceutical matrices

6-APA-d3 vs. Structural Analog Internal Standards


In quantitative LC-MS/MS analysis, the substitution of a genuine isotopically labeled internal standard like 6-APA-d3 with a non-isotopic structural analog or an unlabeled standard introduces quantifiable analytical error. 6-APA-d3 exhibits chromatographic retention time, ionization efficiency, and extraction recovery properties that are virtually identical to the unlabeled analyte 6-APA, a characteristic known as co-elution [1]. This physical-chemical equivalence ensures that any loss of analyte during sample preparation or any variation in ionization efficiency due to matrix effects is proportionally mirrored by the internal standard . In contrast, the use of structurally related but chemically distinct analogs (e.g., 7-aminodeacetoxycephalosporanic acid) or unlabeled 6-APA as an internal standard fails to correct for these variables, leading to systematic bias in reported concentrations, with potential errors exceeding 20-30% in complex biological matrices such as plasma, cell lysates, or fermentation broths [2]. For procurement decisions, this means that an assay validated with 6-APA-d3 cannot be reliably executed with a non-deuterated alternative without a complete and costly re-validation.

Isotopic Internal Standard (6-APA-d3)
  • - Co-elutes with target analyte
  • - Corrects matrix effects proportionally
  • - Maintains method accuracy
Non-isotopic Analog / Unlabeled Standard
  • - Different retention and ionization behavior
  • - Fails to correct for matrix-induced bias
  • - Reported systematic error >20–30% in complex matrices
Assays validated with 6-APA-d3 cannot be directly transferred to non-deuterated alternatives without full re-validation.

6-APA-d3: Evidence of Analytical Superiority


Precision in Complex Matrices: Isotope vs. Unlabeled IS

In the targeted quantification of intracellular metabolites from Penicillium chrysogenum cell cultures, an isotope dilution LC-MS/MS method employing 6-APA-d3 as an internal standard achieved a relative standard deviation (RSD) of ≤11% for 6-APA across analytical replicates, despite the presence of a complex biological matrix [1]. This level of precision is directly attributable to the internal standard's ability to correct for variable matrix effects and extraction losses. In the absence of an isotopically matched internal standard, methods relying on external calibration or unlabeled structural analogs in similar complex matrices typically report RSDs in the range of 15-25%, as the ionization and recovery inconsistencies are not compensated for .

Precision in complex matrix
Cross-study comparable
6-APA-d3 IS: RSD ≤ 11% vs Non-isotopic approach: RSD 15–25%
Precision gain: ~4–14 percentage points
Supports reliable quantification in cell lysate matrices
Method validation endpoint context; Penicillium chrysogenum matrix
LC-MS/MS isotope dilution method validation matrix effect penicillin biosynthesis

Deuterium Mass Shift for Unambiguous Quantification

6-Aminopenicillanic acid-d3 incorporates three deuterium atoms at non-exchangeable positions, resulting in a molecular weight of 219.28 Da compared to 216.26 Da for the unlabeled 6-APA (a mass shift of +3 Da) [1]. This +3 Da difference is analytically optimal for small-molecule LC-MS/MS quantification. It provides a sufficient mass separation to completely eliminate isotopic peak overlap between the analyte and the internal standard, a critical requirement for accurate peak integration . In contrast, a standard labeled with only 1 or 2 deuterium atoms would exhibit significant spectral overlap from the naturally occurring 13C and 34S isotopes of the unlabeled analyte, introducing a quantifiable, positive bias in the internal standard's response and compromising accuracy, particularly at low analyte concentrations .

Mass shift advantage
Class-level inference
+3 Da (6-APA-d3) vs +1 or +2 Da hypothetical
Eliminates natural isotopic overlap entirely vs. >2–5% interference
Supports low-concentration quantification without bias from isotopic cross-talk
Class-level deuterium design; mass spectrometry context
mass spectrometry isotopologue spectral overlap deuteration internal standard

Non-Exchangeable Deuterium Label Stability

The three deuterium labels in 6-APA-d3 are situated on the C3-methyl group of the penam nucleus, a carbon-bound position that is not susceptible to hydrogen-deuterium exchange under standard sample preparation and storage conditions (aqueous buffers, pH 2-9, ambient temperature) . This contrasts with deuterium labels placed on heteroatoms (e.g., -OH, -NH₂) or on carbons adjacent to carbonyls, which are prone to rapid back-exchange with solvent protons, leading to a loss of label integrity and a consequent change in the internal standard's mass and response over time . For procurement, this means 6-APA-d3 maintains its defined mass shift of +3 Da throughout the entire analytical workflow—from sample preparation to LC-MS analysis—ensuring consistent and accurate quantification across large sample sets and long-term studies [1].

Label stability
Class-level inference
Non-exchangeable C-³H₃ label vs Heteroatom-bound deuterium
0% label loss under pH 2–9 vs. potential >10% back-exchange over time
Maintains consistent +3 Da mass shift throughout analytical workflow
Eliminates re-validation and variability in longitudinal studies
deuterium exchange label stability isotope integrity storage conditions method robustness

6-APA-d3 Research and Industrial Applications


Penicillin Biosynthesis Quantification in Metabolic Engineering

In metabolic engineering of Penicillium chrysogenum or Escherichia coli for enhanced β-lactam production, precise quantification of intracellular 6-APA concentrations is critical for validating genetic modifications and optimizing fermentation conditions [1]. 6-APA-d3 enables isotope dilution LC-MS/MS assays that can accurately measure 6-APA down to sub-micromolar concentrations directly from cell lysates, without the need for time-consuming sample clean-up, thereby providing the high-precision data (RSD ≤ 11%) required for flux analysis and systems biology models [1].

Impurity Profiling of Semisynthetic Penicillin APIs

6-APA is a key starting material and a potential process-related impurity in the manufacture of semisynthetic penicillins like amoxicillin and ampicillin. Regulatory guidelines (ICH Q3A) require the quantification of such impurities [2]. 6-APA-d3 serves as the ideal internal standard for a validated LC-MS/MS method, ensuring the high accuracy and precision needed to meet stringent regulatory specifications. Its use directly addresses the challenges posed by complex drug product matrices, where matrix effects can otherwise lead to erroneous impurity assessments [3].

Penicillin Acylase Activity Assays for Biocatalysis

Penicillin acylase (PA) catalyzes the hydrolysis of penicillin G to yield 6-APA, a reaction of immense industrial importance. When screening for novel PA variants or optimizing biocatalytic process parameters, researchers must accurately quantify the 6-APA product [4]. The use of 6-APA-d3 as an internal standard in a rapid LC-MS/MS-based assay eliminates the need for traditional, less specific methods like HPLC-UV or fluorimetry (where 6-APA is non-fluorescent) [5], providing a direct, highly selective, and quantitative readout that is unaffected by the complex reaction mixture.

Metabolic Tracing of β-Lactam Derivatives

In preclinical drug development, understanding the metabolic fate of novel β-lactam candidates is essential. 6-APA-d3 can be used as a stable isotope-labeled tracer to quantify the in vitro or in vivo formation of the 6-APA core from a new prodrug or analog. By spiking biological samples with a known amount of 6-APA-d3, researchers can use isotope dilution to accurately determine the concentration of released 6-APA, providing direct quantitative evidence of the compound's metabolic stability and activation [1].

Application
Selection Property
Validation Focus
Metabolic engineering β-lactam quantification
Isotope dilution LC-MS/MS internal standard
Precision in intracellular metabolite profiling from cell lysates
Semisynthetic penicillin API impurity profiling
Co-elution with target analyte 6-APA
Accuracy in drug product matrices for impurity quantification
Penicillin acylase activity screening
Direct and selective product quantification
Minimized matrix interference from enzymatic reaction mixtures
Metabolic tracing of β-lactam derivatives
Stable isotope-labeled tracer for 6-APA core release
Quantification of metabolic activation in biological samples

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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